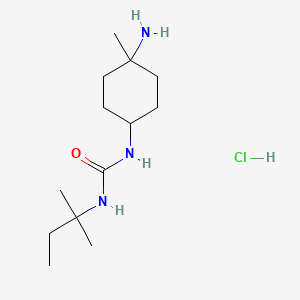
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H23F3N2O and its molecular weight is 376.423. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Binding Studies
Benzamide analogs, such as those labeled with tritium, have been evaluated for their binding affinity to sigma-2 receptors, indicating their potential utility in studying receptor interactions in vitro. For instance, Xu et al. (2005) conducted a study on benzamide analogues radiolabeled with tritium to evaluate their binding to sigma-2 receptors, demonstrating their applicability in receptor studies (Xu et al., 2005).
Synthetic Methodologies
Research into the synthesis of substituted 1-benzyl octahydroisoquinolines through acid-catalyzed cyclization presents innovative synthetic pathways for creating complex heterocyclic compounds. For example, Meuzelaar et al. (1998) developed novel synthetic routes to substituted 1-benzyl octahydroisoquinolines, illustrating advances in cyclization techniques for heterocyclic chemistry (Meuzelaar et al., 1998).
Physicochemical Characterization
Studies on the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus contribute to our understanding of compound stability and reactivity, essential for designing molecules with specific biological activities. Harvey (2000) explored the electrospray and collision-induced dissociation fragmentation spectra of N-linked glycans derivatized with benzamide analogs, offering insights into their physicochemical properties (Harvey, 2000).
Biological Activity Exploration
Research into tetrahydroisoquinoline and benzamide derivatives includes investigating their potential as antimicrobial, anti-inflammatory, and cytotoxic agents. This reflects a broader interest in understanding the pharmacological and biological activities of such compounds. Zablotskaya et al. (2013) synthesized and characterized a series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, finding them active in psychotropic, anti-inflammatory, and cytotoxicity screenings, indicating their potential therapeutic applications (Zablotskaya et al., 2013).
Eigenschaften
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O/c1-2-26-13-3-4-17-14-15(5-10-19(17)26)11-12-25-20(27)16-6-8-18(9-7-16)21(22,23)24/h5-10,14H,2-4,11-13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOKCCLSRLKQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2739731.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone](/img/structure/B2739732.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2739736.png)
![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2739737.png)
![(3Z)-6-chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2739739.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2739742.png)
![3-methyl-N-(4-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2739743.png)
![5-chloro-N-[(5-ethylthiophen-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2739744.png)

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2739746.png)

![(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride](/img/structure/B2739750.png)
![10-Methyl-3,10-diazabicyclo[4.3.1]decane;dihydrochloride](/img/structure/B2739752.png)